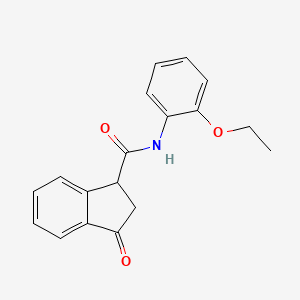
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various carboxamide derivatives has been explored in the provided studies. For instance, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid were prepared and characterized, with a focus on their biological activity . Other studies reported the synthesis of compounds such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide , both of which showed potential as cancer cell proliferation inhibitors.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was also determined, belonging to the monoclinic system . Additionally, the crystal and molecular structure of a molecule with antiproliferative activity, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was reported .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving "N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide". However, they do discuss the synthesis of related compounds, which typically involve condensation reactions, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and the preparation of N-alkoxyphenylanilides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques. The thermal stability of a novel pyrazole derivative was assessed, showing stability up to 190°C . The study of N-(1-ethoxycarbonyl-ethyl)1-ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxide provided insights into its crystallography and absolute configuration . The biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides revealed antimicrobial activity and the ability to inhibit photosynthetic electron transport .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Investigation
A study explored the synthesis and structural investigation of various oxamide derivatives, including N,N′-diphenethyloxamide and related compounds, revealing their stabilization by intramolecular hydrogen bonding. This research contributes to understanding the chemical properties and potential applications of N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide analogs in designing new materials and molecules with specific characteristics (Martínez-Martínez et al., 1998).
Organic Electronics and Polymer Solar Cells
In the realm of organic electronics, indene-C60 bisadduct (ICBA), a compound structurally similar to this compound, has been utilized as an electron-cascade acceptor material in polymer solar cells, demonstrating the potential of indene derivatives in enhancing the efficiency of solar energy devices (Cheng et al., 2014).
Supramolecular Chemistry
Research into the supramolecular packing motifs of compounds like N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which shares a similar structural framework with this compound, highlights the innovative modes of molecular organization. Such insights are crucial for the development of new materials with unique properties for technological applications (Lightfoot et al., 1999).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17-10-6-5-9-15(17)19-18(21)14-11-16(20)13-8-4-3-7-12(13)14/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGEGATTFGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

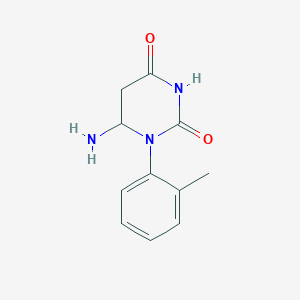
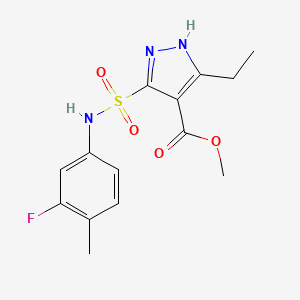
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)
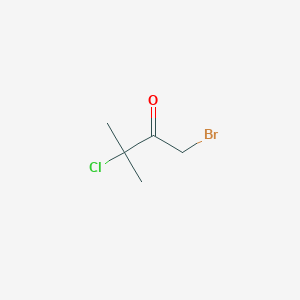
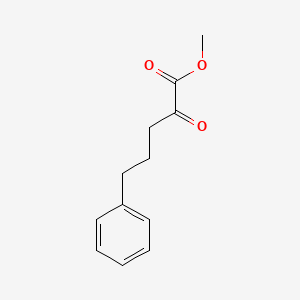
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)
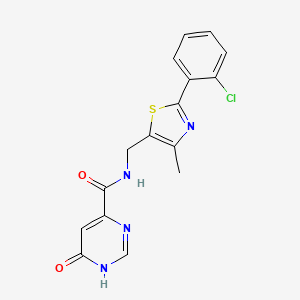
![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)
![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)